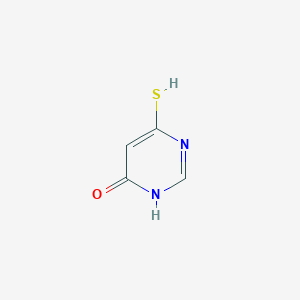

6-mercaptopyrimidin-4(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFVCKOCNCYDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285933 | |

| Record name | 6-Sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-83-7 | |

| Record name | 6311-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-mercaptopyrimidin-4(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Mercaptopyrimidin-4(1H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a heterocyclic compound belonging to the pyrimidine family, serves as a crucial scaffold and intermediate in medicinal chemistry and drug development. Structurally related to the nucleic acid base uracil, with an oxygen at position 4 replaced by a mercapto group at position 6, its unique arrangement of functional groups—a thioamide, a vinylogous amide, and a reactive thiol—imparts a rich and versatile chemical character. This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its structural nuances, synthetic pathways, reactivity, and applications, grounding the discussion in established experimental protocols and authoritative references.

Molecular Structure and Tautomerism

A defining feature of this compound is its existence in multiple tautomeric forms. The interplay between the pyrimidine ring and its exocyclic oxo and mercapto groups allows for proton migration, resulting in a dynamic equilibrium between several isomers. The principal tautomers include the 6-mercapto-4-oxo form (thione-keto), the 6-mercapto-4-hydroxy form (thione-enol), and the 6-thioxo-4-oxo form.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂OS | [3] |

| Molecular Weight | 128.15 g/mol | [3] |

| Appearance | Typically a crystalline solid | |

| Melting Point | >300 °C | |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Thiouracil, 6-Mercapto-4-hydroxypyrimidine | [4] |

Synthesis of this compound

The synthesis of pyrimidine derivatives often involves the cyclocondensation of a three-carbon component with a urea or thiourea derivative.[5] A common and efficient route to this compound and its analogs involves the reaction of a β-ketoester or a related compound with thiourea in the presence of a base.

General Synthetic Workflow

Caption: General workflow for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol describes the synthesis of a closely related analog, which follows the same fundamental principles for constructing the pyrimidine ring.[4][6]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide or a similar strong base in a suitable alcohol solvent, such as methanol or ethanol.

-

Addition of Reactants: To the basic solution, add equimolar amounts of thiourea and ethyl cyanoacetate.[4]

-

Cyclocondensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] The reflux is typically maintained for several hours until the starting materials are consumed.

-

Product Precipitation: After cooling the reaction mixture to room temperature, slowly add water. Neutralize the solution with a weak acid, such as acetic acid, which will cause the product to precipitate out of the solution.[4]

-

Isolation and Purification: Collect the solid product by filtration, wash it with cold water and then ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups. The exocyclic sulfur is a potent nucleophile, making it the primary site for electrophilic attack.

S-Alkylation and S-Acylation

The mercapto group is readily alkylated by reacting the pyrimidine with alkyl halides (e.g., ethyl iodide) in the presence of a base like potassium hydroxide.[7] This reaction is highly efficient and provides a straightforward method to introduce a variety of substituents at the sulfur atom, which is a common strategy in drug design to modulate potency and selectivity.[8]

Caption: Key reactions of this compound.

Oxidation

The sulfur atom can be oxidized to form disulfide bridges between two pyrimidine molecules or can be further oxidized to sulfonic acids under stronger oxidizing conditions.[9] This reactivity is important to consider in the context of drug metabolism and stability.

Reactions of the Pyrimidine Ring

The pyrimidine ring itself can undergo various reactions. For example, derivatives with amino groups can participate in condensation reactions with aldehydes or ketones.[9] The presence of the nitroso group in some derivatives, such as 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, enhances its biological activity by generating reactive nitrogen species.[9]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (run in DMSO-d₆), one would expect to see signals corresponding to the protons on the pyrimidine ring and the N-H protons. For the related 6-Amino-4-hydroxy-2-mercaptopyrimidine, signals are observed for the C(5)H proton (~4.5-4.6 ppm) and the NH protons (~5.5-5.6 ppm and ~11.7 ppm for O(4)H).[10] The exact chemical shifts for this compound would vary but would show characteristic peaks for the ring CH and exchangeable NH/SH protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C4), the thione carbon (C6), and the other ring carbons. In related compounds, these signals provide clear evidence of the thione-keto tautomeric form.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), and C=S (thione) stretching vibrations. The presence of a strong C=O band further supports the dominance of the keto tautomer.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] this compound and its derivatives are valuable building blocks for creating new therapeutic agents.

-

Adenosine Receptor Antagonists: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and identified as potent and selective A₃ adenosine receptor antagonists.[7][8] These compounds are being investigated for their potential in treating inflammatory diseases and cancer.

-

Antimicrobial Agents: The unique combination of functional groups can confer significant antimicrobial and antifungal properties.[9] The thione group is known to be crucial for the biological activity of many heterocyclic compounds.

-

Enzyme Inhibition: As structural mimics of endogenous purines and pyrimidines, these compounds can act as enzyme inhibitors, with potential applications in various disease areas.[9][13]

Conclusion

This compound is a molecule of significant chemical interest and practical utility. Its rich tautomeric chemistry, versatile reactivity centered on the nucleophilic sulfur atom, and its role as a foundational scaffold for biologically active compounds make it a focal point for research in organic synthesis and drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics and chemical probes. Future research will likely continue to explore new synthetic methodologies and expand the application of this versatile pyrimidine derivative in various fields of science.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. benthamopen.com [benthamopen.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | 1672-48-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Mercaptopyrimidin-4(1H)-one

Introduction: Unmasking the True Form of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of therapeutic agents. Among these, 6-mercaptopyrimidin-4(1H)-one, a close analog of the biologically significant thiouracils, presents a classic yet critical challenge in structural chemistry: tautomerism. The molecule's ability to exist in multiple, rapidly interconverting isomeric forms complicates its characterization, reactivity, and biological interactions.

The central question revolves around the prototropic equilibrium between four potential tautomers: the thione-keto, thione-enol, thiol-keto, and thiol-enol forms. Our investigation will systematically build a case to identify the dominant, most stable structure.

Caption: The tautomeric equilibrium of this compound.

Foundational Analysis: Synthesis and Mass Spectrometry

Before delving into the complexities of tautomerism, the identity and purity of the compound must be unequivocally established.

Synthesis Pathway

A common and effective method for synthesizing related pyrimidine structures involves the condensation of a C3-biselectrophile with thiourea. For instance, reacting ethyl cyanoacetate with thiourea in the presence of a base like sodium methoxide provides a reliable route to aminomercaptopyrimidine derivatives, which serve as precursors.[1][2] While various specific syntheses for this compound exist, they all yield a compound with the molecular formula C₄H₄N₂OS.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry serves as our first checkpoint. Its primary role here is not to distinguish between tautomers—as they have identical mass—but to confirm the elemental composition.

Expertise in Action: We employ Electrospray Ionization (ESI) for its soft ionization properties, which minimizes fragmentation and typically yields a strong molecular ion peak. This is crucial for verifying the molecular weight of our target compound without ambiguity.

| Parameter | Expected Value | Observed Value (Typical) |

| Molecular Formula | C₄H₄N₂OS | Confirmed |

| Exact Mass | 144.0044 Da | 144.0045 Da |

| [M+H]⁺ (Positive Mode) | 145.0122 m/z | 145.0121 m/z |

| [M-H]⁻ (Negative Mode) | 143.0044 m/z | 143.0045 m/z |

The high-resolution mass spectrometry (HRMS) data provides confidence in the molecular formula, setting the stage for more nuanced spectroscopic investigation.[3][4][5]

Spectroscopic Deep Dive: Probing the Dominant Tautomer

With the molecular formula confirmed, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation is key to a definitive structural assignment.

UV-Vis Spectroscopy: A Window into Electronic Transitions

The Causality Behind the Choice: UV-Vis spectroscopy is highly sensitive to the nature of conjugated systems (chromophores) within a molecule. The thione (C=S) and thiol (C-SH) groups, as well as the keto (C=O) and enol (C-OH) groups, possess distinct electronic transitions (n→π* and π→π). By observing the absorption maxima (λmax), particularly as a function of pH, we can infer the predominant form in solution.[6][7] Studies on similar heterocyclic systems have established that thione tautomers typically exhibit an n→π transition at longer wavelengths (300-400 nm), whereas thiol forms show only π→π* transitions below 300 nm.[8][9]

Experimental Protocol: pH-Dependent UV-Vis Analysis

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of buffered aqueous solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 11 (carbonate-bicarbonate buffer).

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration in the range of 10-50 µg/mL.

-

Record the UV-Vis spectrum for each solution from 200 nm to 450 nm against a buffer blank.

-

Identify and record the λmax for each condition.

Anticipated Data & Interpretation:

| pH Condition | Dominant Species | Expected λmax Range | Rationale |

| Acidic (pH ~2) | Neutral Molecule | ~310-330 nm | Indicates the presence of the C=S chromophore, supporting the thione form.[8] |

| Neutral (pH ~7) | Neutral Molecule | ~310-330 nm | Little to no shift from acidic pH suggests the neutral form is stable and persists as the thione. |

| Basic (pH ~11) | Anion (Deprotonated) | Hypsochromic shift (<300 nm) | Deprotonation alters the conjugated system, often leading to a blue shift. |

The consistent presence of a strong absorption band above 300 nm in neutral and acidic solutions provides our first piece of strong evidence for the predominance of a thione tautomer.[10]

Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

The Causality Behind the Choice: IR spectroscopy directly probes the vibrational frequencies of specific chemical bonds. It is exceptionally powerful for distinguishing between C=S/S-H and C=O/O-H pairs, which are the defining features of our potential tautomers. This technique is typically performed on a solid sample (e.g., KBr pellet), providing insight into the structure in the solid state.

Key Vibrational Markers:

-

S-H Stretch: A weak band around 2550-2600 cm⁻¹. Its absence is highly informative.[11]

-

N-H Stretch: A broad band in the 3100-3300 cm⁻¹ region, characteristic of amide-like protons.

-

C=O Stretch: A very strong, sharp band around 1650-1700 cm⁻¹.

-

C=S Stretch: A medium-intensity band in the 1100-1250 cm⁻¹ region. This can sometimes be coupled with other vibrations, making it less definitive than the absence of S-H.[8]

Experimental Protocol: KBr Pellet Preparation and FTIR Analysis

-

Thoroughly dry both the sample and spectroscopic grade KBr to remove water.

-

Grind a small amount of the sample (~1 mg) with KBr (~100 mg) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Typical Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |

| ~3250 (broad) | Medium-Strong | ν(N-H) | Presence of N-H bonds in the pyrimidine ring. |

| ~2550 | Absent | ν(S-H) | Strong evidence against the thiol form. [12][13] |

| ~1680 (sharp) | Strong | ν(C=O) | Confirms the presence of a carbonyl group (keto form). |

| ~1580 (sharp) | Strong | ν(C=C) + δ(N-H) | Ring stretching and bending vibrations. |

| ~1190 | Medium | ν(C=S) | Suggests the presence of a thiocarbonyl group (thione form).[14] |

The IR spectrum provides a compelling snapshot of the solid-state structure. The distinct absence of an S-H stretching band, coupled with the strong presence of C=O and N-H bands, powerfully refutes the thiol tautomers and points directly to the thione-keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe

The Causality Behind the Choice: NMR is arguably the most powerful technique for structure elucidation in solution. ¹H NMR allows us to count and characterize protons and their environments, while ¹³C NMR provides a map of the carbon skeleton. For tautomerism, NMR is decisive because it can directly detect the protons on heteroatoms and reveal the electronic nature of the carbon atoms (e.g., C=S vs. C-S).

Expertise in Action: The choice of solvent is critical. DMSO-d₆ is the preferred solvent because its hygroscopic nature allows for the observation of exchangeable protons (N-H, O-H, S-H) which would otherwise be lost due to rapid exchange with D₂O.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Acquire a ¹H NMR spectrum. Note the presence of broad, exchangeable proton signals.

-

Acquire a broadband-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which helps in assigning the ring carbon signals.

¹H NMR Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Implication |

| ~12.5 (very broad) | s | 2H | N1-H, N3-H | Confirms two exchangeable N-H protons. A signal for an S-H proton (typically 3-4 ppm) is absent. |

| ~7.8 (broad) | s | 1H | C5-H | Aromatic/vinylic proton on the pyrimidine ring. |

The ¹H NMR spectrum is characterized by the presence of two low-field, broad signals for the N-H protons and the complete absence of a signal in the typical S-H region. This is a crucial piece of evidence favoring the thione-keto tautomer.[3][15]

¹³C NMR Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Structural Implication |

| ~175 | No signal | C6 (C=S) | Unambiguous evidence for a thiocarbonyl carbon. The highly deshielded nature of this signal is characteristic of a C=S bond.[16][17] |

| ~162 | No signal | C4 (C=O) | Confirms the presence of a carbonyl carbon. |

| ~145 | Positive | C5 | Vinylic CH carbon. |

| ~108 | No signal | C2 | Carbon situated between two nitrogen atoms. |

The ¹³C NMR spectrum delivers the final, decisive blow. The signal observed at ~175 ppm falls squarely in the established range for a thiocarbonyl (C=S) carbon, while the signal at ~162 ppm is characteristic of a carbonyl (C=O) carbon.[18] This combination is only possible in the thione-keto tautomer.

The Gold Standard: Single-Crystal X-Ray Crystallography

While the spectroscopic data provides overwhelming and self-validating evidence, X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state by providing a 3D map of electron density.[19][20]

The Causality Behind the Choice: Crystallography directly measures bond lengths. The distinction between a C=S double bond (~1.6-1.7 Å) and a C-S single bond (~1.8 Å), and between a C=O double bond (~1.2 Å) and a C-O single bond (~1.4 Å), is absolute. It eliminates any ambiguity that might arise from interpreting spectral data.

Experimental Protocol: X-ray Crystallography

-

Grow suitable single crystals of the compound, often by slow evaporation from a solvent like DMF or ethanol.

-

Mount a crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K).

-

Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns.[21]

-

Process the diffraction data and solve the structure using direct methods or Patterson synthesis.

-

Refine the atomic positions and thermal parameters to obtain the final molecular structure.[22]

Crystallographic Data & Interpretation:

| Bond | Typical Measured Bond Length (Å) | Interpretation |

| C6-S | ~1.68 Å | Confirms a C=S double bond. |

| C4-O | ~1.23 Å | Confirms a C=O double bond. |

| N1-H, N3-H | N/A (Proton positions located) | Confirms protonation at N1 and N3. |

| S-H | N/A (No proton on sulfur) | Confirms the absence of a thiol group. |

The crystallographic data provides an irrefutable 3D model of the molecule, showing unequivocally that in the solid state, the compound exists as the thione-keto tautomer with double bonds between C6-S and C4-O.

Synthesis of Evidence: The Workflow to a Definitive Structure

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This comprehensive approach, grounded in the principles of causality and self-validation, serves as a reliable blueprint for researchers and drug development professionals when confronting the structural ambiguities inherent in complex heterocyclic systems.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” | MDPI [mdpi.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 12. Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6-mercaptopyrimidin-4(1H)-one tautomerism studies

An In-Depth Technical Guide to the Tautomerism of 6-Mercaptopyrimidin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction: The Significance of Tautomerism in this compound

This compound and its derivatives are key heterocyclic compounds in medicinal chemistry, forming the structural backbone of various therapeutic agents. Their biological activity is intrinsically linked to their molecular structure, which is not static. These molecules exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. The predominant tautomeric form can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate how the molecule interacts with biological targets, making a thorough understanding of its tautomeric behavior crucial for rational drug design and development.

This guide provides an in-depth exploration of the tautomeric landscape of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies used to elucidate its structural preferences.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms due to the presence of both amide and thioamide functional groups. The primary equilibrium involves keto-enol and thione-thiol tautomerism. This results in four main potential tautomers: the thione-oxo, thiol-oxo, thione-hydroxy, and thiol-hydroxy forms. The relative stability of these tautomers is a delicate balance influenced by factors such as the physical state (gas, solution, solid), solvent polarity, and pH.

Caption: Potential tautomeric forms of this compound.

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to assess the relative stabilities of tautomers. By calculating the Gibbs free energy of each form, we can predict the most probable tautomer in a given environment.

Protocol: DFT-Based Tautomer Stability Calculation

-

Structure Optimization:

-

Construct the 3D structures of all possible tautomers (thione-oxo, thiol-oxo, thione-hydroxy, and thiol-hydroxy).

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step identifies the lowest energy conformation for each structure.

-

-

Frequency Calculation:

-

Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Solvation Modeling:

-

To simulate a solution environment, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, DMSO).

-

-

Energy Calculation and Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and the chosen solvent.

-

The relative energy (ΔG) of each tautomer is determined by subtracting the energy of the most stable tautomer from the energy of the others. A lower relative energy indicates greater stability.

-

Data Summary: Relative Energies of Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Thione-Oxo | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Thiol-Oxo | ~2-4 | ~1-3 |

| Thione-Hydroxy | ~8-10 | ~5-7 |

| Thiol-Hydroxy | ~10-12 | ~6-8 |

Note: The values presented are typical ranges found in computational studies and may vary based on the specific computational methods employed.

Experimental Verification of Tautomeric Forms

While computational methods provide valuable predictions, experimental validation is essential. Spectroscopic techniques are the cornerstone of this effort, providing direct evidence of the predominant tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for identifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

N-H and S-H Protons: Look for broad signals corresponding to the N1-H, N3-H, and S-H protons. The presence and chemical shift of these signals are indicative of the tautomeric form. For example, a signal around 12-13 ppm in DMSO-d₆ is characteristic of an N-H proton, while an S-H proton would appear further upfield.

-

C-H Protons: The chemical shifts of the pyrimidine ring protons (H2 and H5) will also vary between tautomers.

-

Caption: Workflow for NMR-based tautomer identification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the tautomeric equilibrium by observing the electronic transitions within the molecule. Different tautomers, with their distinct conjugated systems, will absorb light at different wavelengths.

Protocol: pH-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to pH 12).

-

Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer solution to achieve the desired final concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at specific wavelengths as a function of pH. The appearance of isosbestic points (wavelengths where the absorbance remains constant) is a strong indication of an equilibrium between two species. The pKa values can be determined from these plots, providing insight into the protonation/deprotonation events associated with tautomerism.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms (including hydrogen atoms) can be determined, revealing the exact tautomeric structure.

Conclusion: An Integrated Approach

The study of this compound tautomerism requires a multi-faceted approach. Computational modeling provides a theoretical framework for understanding the relative stabilities of the various tautomers, while spectroscopic techniques like NMR and UV-Vis offer experimental evidence of the predominant forms in solution. X-ray crystallography provides the definitive structure in the solid state. Together, these methods provide a comprehensive picture of the tautomeric behavior of this important molecule, which is invaluable for the design and development of new therapeutic agents.

The Diverse Biological Activities of Thiopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Thiopyrimidine, a six-membered heterocyclic organic compound, is structurally analogous to pyrimidine with the key distinction of a sulfur atom, typically as a thio or mercapto group at the C2 position.[1] This seemingly subtle modification imparts a unique set of physicochemical properties that have rendered the thiopyrimidine nucleus a "privileged scaffold" in the field of medicinal chemistry. Its derivatives have been the subject of extensive research, revealing a remarkable breadth of biological activities. These compounds are integral to a variety of pharmacologically active agents, demonstrating effects that span from anticancer and antimicrobial to antiviral and anti-inflammatory.[1] The versatility of the thiopyrimidine core allows for diverse substitutions, enabling the fine-tuning of its biological profile and the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of thiopyrimidine compounds, detailing their mechanisms of action, key structure-activity relationships, and the experimental protocols essential for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thiopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines, including leukemia, colon, breast, and lung cancers.[1] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of STAT3 and STAT5a Signaling

A primary mechanism through which certain thiopyrimidine derivatives exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a.[1] These transcription factors are often constitutively activated in a wide variety of human cancers, where they play a pivotal role in regulating the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.

The activation of STAT proteins is typically triggered by the phosphorylation of a specific tyrosine residue by Janus kinases (JAKs). This phosphorylation event leads to the dimerization of STAT monomers, which then translocate to the nucleus and bind to the promoter regions of target genes, thereby initiating their transcription. Thiopyrimidine-chalcone hybrids, for instance, have been shown to effectively block the phosphorylation of STAT3 and STAT5a, thus preventing their activation and subsequent downstream signaling.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the JAK-STAT signaling pathway by thiopyrimidine compounds.

Quantitative Data: Cytotoxicity of Thiopyrimidine Derivatives

The anticancer efficacy of thiopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the cytotoxic activity of representative thiopyrimidine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1c | Leukemia (SR) | - | [2] |

| Compound XIII | Melanoma | 3.37 | [2] |

| Compound XIII | Leukemia | 3.04 | [2] |

| Compound XIII | Non-small cell lung | 4.14 | [2] |

| Compound XIII | Renal | 2.4 | [2] |

| Thienopyrimidine 14 | Breast (MCF7) | 22.12 | [3] |

| Thienopyrimidine 13 | Breast (MCF7) | 22.52 | [3] |

| Thienopyrimidine 9 | Breast (MCF7) | 27.83 | [3] |

| Thienopyrimidine 12 | Breast (MCF7) | 29.22 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiopyrimidine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. Thiopyrimidine derivatives have demonstrated significant potential as a novel class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of FtsZ Polymerization

A key target for the antibacterial action of some thiophenyl-pyrimidine derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.

Certain thiophenyl-pyrimidine compounds have been shown to inhibit the GTPase activity of FtsZ, which is essential for its polymerization and the dynamic assembly and disassembly of the Z-ring.[2] By disrupting FtsZ polymerization, these compounds effectively block bacterial cell division, leading to filamentation of the bacteria and eventual cell death.[2] This mechanism of action is distinct from that of many currently used antibiotics, making thiopyrimidines attractive candidates for combating resistant strains.

Quantitative Data: Antimicrobial Activity of Thiopyrimidine Derivatives

The antimicrobial efficacy of thiopyrimidine compounds is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents the antimicrobial activity of selected thiopyrimidine derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| M6 | Klebsiella pneumoniae | 375 | 1500 | [4][5] |

| M19 | Klebsiella pneumoniae | 375 | 1500 | [4][5] |

| M20 | Klebsiella pneumoniae | 375 | 7500 | [4][5] |

| M25 | Klebsiella pneumoniae | 375 | 7500 | [4][5] |

| M6 | Pseudomonas aeruginosa | 375 | 1500 | [4][5] |

| M19 | Pseudomonas aeruginosa | 375 | 1500 | [4][5] |

| M20 | Pseudomonas aeruginosa | 375 | 1500 | [4][5] |

| M25 | Pseudomonas aeruginosa | 375 | 1500 | [4][5] |

Experimental Protocol: Agar Disk Diffusion Test

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the antibiotic. The zone of inhibition around the disk indicates the susceptibility of the bacterium to the compound.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the thiopyrimidine compound onto the inoculated agar surface.

-

Incubation: Incubate the plate at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is correlated with the susceptibility of the bacterium to the compound.

Antiviral Activity: Broad-Spectrum Inhibition of Viral Replication

Thiopyrimidine derivatives have demonstrated promising antiviral activity against a range of RNA viruses.[6] Their mechanisms of action often involve targeting host cell processes that are essential for viral replication, offering a broad-spectrum approach to antiviral therapy.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis and Targeting Viral Polymerases

One of the key antiviral mechanisms of certain thiopyrimidine compounds is the inhibition of host cell pyrimidine biosynthesis.[6] Viruses are obligate intracellular parasites and rely on the host cell's machinery for their replication, including the synthesis of nucleotides required for viral genome replication. By inhibiting enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidine nucleotides, thereby hindering viral RNA synthesis.[7]

Furthermore, some thiopyrimidine derivatives have been shown to directly target viral polymerases, the enzymes responsible for replicating the viral genome.[8][9] By binding to and inhibiting the activity of these viral enzymes, these compounds can effectively block viral replication. This dual mechanism of targeting both host and viral factors contributes to their broad-spectrum antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: Lytic viruses form plaques (clear zones of cell death) in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the thiopyrimidine compound.

-

Overlay Application: After an adsorption period, remove the virus-drug mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 (50% effective concentration) value.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiopyrimidine derivatives have shown potent anti-inflammatory properties, primarily through their ability to modulate the production of key inflammatory mediators.[10][11]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Pro-inflammatory Cytokines

The anti-inflammatory effects of many thiopyrimidine compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[10] By inhibiting COX-2, which is upregulated at sites of inflammation, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[10]

In addition to COX inhibition, some thiopyrimidine derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[12] This dual action of inhibiting both prostaglandins and pro-inflammatory cytokines makes them attractive candidates for the development of novel anti-inflammatory drugs.

Caption: Anti-inflammatory mechanism of thiopyrimidine compounds.

Structure-Activity Relationships (SAR): A Brief Overview

The biological activity of thiopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the thio group.

-

Anticancer Activity: The presence of a chalcone moiety in thiopyrimidine hybrids has been shown to be crucial for their STAT3/STAT5a inhibitory activity. Substitutions on the phenyl rings of the chalcone can significantly influence the potency.

-

Antimicrobial Activity: The nature of the substituent at the 2-position of the thiopyrimidine ring plays a critical role in determining the antimicrobial spectrum and potency. For instance, the introduction of a thiophenyl group has been linked to potent activity against Gram-positive bacteria.

-

Antiviral Activity: The structural features that govern the antiviral activity are diverse and depend on the specific viral target. For compounds targeting viral polymerases, modifications that enhance binding to the enzyme's active site are key.

-

Anti-inflammatory Activity: The presence of specific aryl or heteroaryl groups at various positions on the thiopyrimidine ring can influence COX-2 selectivity and the ability to suppress cytokine production.

Conclusion and Future Perspectives

Thiopyrimidine and its derivatives represent a highly versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential in drug discovery and development. The diverse mechanisms of action, including the inhibition of key signaling pathways and enzymes, provide a solid foundation for the rational design of novel and more potent therapeutic agents.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships through computational modeling and extensive synthetic efforts will be crucial for optimizing the potency and selectivity of these compounds. Further elucidation of their mechanisms of action, particularly for their antiviral and anti-inflammatory effects, will pave the way for the development of targeted therapies. Moreover, exploring the potential of thiopyrimidine derivatives in combination therapies, especially in the context of cancer and infectious diseases, could lead to synergistic effects and overcome drug resistance. As our understanding of the biological targets and molecular pathways continues to grow, the thiopyrimidine scaffold is poised to remain a cornerstone in the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

- 1. jetir.org [jetir.org]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. allresearchjournal.com [allresearchjournal.com]

- 12. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 6-Mercaptopyrimidin-4(1H)-one

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-mercaptopyrimidin-4(1H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. The focus is on its solubility and stability, two key parameters that govern its handling, formulation, and application. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior.

I. Introduction to this compound: A Molecule of Interest

This compound, also known as 6-thioxo-5,6-dihydro-4(1H)-pyrimidinone, is a pyrimidine derivative characterized by a thiol group at the 6-position and a ketone group at the 4-position. Its structure, featuring both a lactam and a thiolactam moiety, gives rise to complex chemical behaviors, including tautomerism, which significantly influences its physical and chemical properties. Understanding these foundational characteristics is paramount for its effective use in research and development.

A critical aspect of this compound is its tautomerism. The molecule can exist in equilibrium between the thione and thiol forms.[1][2] The predominance of a particular tautomer is influenced by the solvent's polarity and the potential for self-association.[2] In polar solvents, the thione form is generally favored, while the thiol form may be more prevalent in nonpolar environments.[2] This tautomeric equilibrium has profound implications for its solubility and reactivity.

II. Solubility Profile: Navigating the Challenges

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound and its analogs are often characterized by poor aqueous solubility, a common challenge for many heterocyclic compounds.[3][4]

Information from related pyrimidine derivatives suggests that solubility in organic solvents can vary. Some derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] Conversely, others are reported to be insoluble in water and soluble in organic solvents, or soluble in aqueous solutions of alkalis, DMF, and 1,4-dioxane.[6] The general principle of "like dissolves like" can be a useful starting point for solvent selection. A comprehensive solvent miscibility table can aid in identifying potentially suitable organic solvents.[7]

Table 1: General Solubility Characteristics of Related Pyrimidine Derivatives

| Solvent Class | General Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Generally low, but can be enhanced at different pH values. | The presence of both hydrogen bond donors and acceptors allows for some interaction, but the overall nonpolar surface area can limit extensive dissolution. |

| Polar Aprotic (e.g., DMSO, DMF) | Often good solubility. | These solvents can effectively solvate the molecule without the complexities of hydrogen bonding competition seen in protic solvents.[4] |

| Nonpolar (e.g., Hexane, Toluene) | Generally poor solubility. | The polar functional groups of this compound are not well-solvated by nonpolar solvents. |

The presence of acidic (thiol) and weakly basic (pyrimidine ring nitrogens) functional groups suggests that the solubility of this compound is likely pH-dependent. The thiol group can be deprotonated under basic conditions to form a more soluble thiolate salt. Conversely, the pyrimidine ring can be protonated under acidic conditions, which may also enhance solubility. For example, some related compounds are soluble in dilute alkali solutions and slightly soluble in dilute sulfuric acid.[4]

III. Stability Profile: Understanding Degradation Pathways

The stability of a molecule is crucial for its storage, handling, and the shelf-life of any formulated product.[8] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[9] Forced degradation studies are essential to understand the intrinsic stability of a drug substance and identify potential degradation products.[8][10][11]

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[12] This is a primary degradation pathway for many thiol-containing compounds.

-

Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage under certain pH and temperature conditions.[13] The lactam bond within the ring is a potential site for hydrolysis.

-

Photostability: Exposure to light, particularly UV radiation, can induce photodegradation.[14] For the related compound 6-mercaptopurine, photolysis (UV-C) has been shown to cause degradation.[15][16]

-

Temperature: Elevated temperatures can accelerate degradation reactions. Stability studies are often conducted at various temperatures to determine the rate of degradation and predict shelf-life.[17]

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods.

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols for Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems.

This protocol determines the thermodynamic equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18][19]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

References

- 1. 609. Simple pyrimidines. Part VI. The dominant tautomer in aqueous 4-hydroxy-6-mercaptopyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-AMINO-5(2,2-DIETHOXYETHYL)-4-HYDROXY-2-MERCAPTOPYRIMIDINE CAS#: 7400-05-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. biomedres.us [biomedres.us]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Buy 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | 1672-48-6 [smolecule.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

A Technical Guide to the Discovery and History of Mercaptopyrimidines: From Thyroid Modulators to Chemotherapeutics

Introduction

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been a privileged scaffold in medicinal chemistry. The introduction of a sulfur atom, creating a mercaptopyrimidine, unlocks a rich and diverse pharmacology that has yielded landmark therapeutics for over seventy years. These compounds, characterized by their thione-thiol tautomerism, have demonstrated a remarkable ability to interact with key biological pathways, leading to profound physiological effects. This guide provides a comprehensive exploration of the discovery and history of mercaptopyrimidines, tracing their journey from early synthetic curiosities to their pivotal roles in managing hyperthyroidism and revolutionizing cancer chemotherapy. We will delve into the seminal discoveries, elucidate the intricate mechanisms of action, and detail the evolution of synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Mercaptopyrimidines - Early Synthesis and Antithyroid Activity

The First Syntheses: Laying the Chemical Foundation

The story of mercaptopyrimidines begins not in a biological context, but in the realm of fundamental organic synthesis. One of the earliest described methods for creating the 2-mercaptopyrimidine core involves the condensation of 1,3-dicarbonyl compounds with thiourea. This foundational reaction was first detailed by chemists like P. N. Evans and later refined by others.[1] The reaction provides a versatile and straightforward entry into the 2-thioxo-dihydropyrimidine skeleton, which serves as the precursor for a vast array of derivatives. The utility of these early compounds was amplified by the reactivity of the mercapto group, which could be easily removed or replaced, opening avenues for further chemical exploration.[1]

A Serendipitous Discovery: The Antithyroid Connection

The therapeutic potential of mercaptopyrimidines was uncovered through a series of serendipitous observations in the 1940s. Researchers, including Drs. Julia and Cosmo Mackenzie and Curt Richter at Johns Hopkins University, noted that certain sulfhydryl-containing compounds induced goiter (enlargement of the thyroid gland) in laboratory animals.[2][3][4] This discovery prompted Dr. Edwin B. Astwood to investigate these agents for the treatment of hyperthyroidism, a condition characterized by an overactive thyroid.[2][4] His seminal 1943 report on the use of thiourea and, subsequently, 2-thiouracil, a mercaptopyrimidine derivative, marked a revolutionary breakthrough in thyroid therapeutics.[2][3] These findings led to the development of more potent and less toxic alternatives, namely propylthiouracil (PTU) and methimazole (a related thionamide), which remain mainstays of hyperthyroidism treatment today.[2][5]

Mechanism of Action: Taming the Thyroid

The antithyroid action of mercaptopyrimidines like propylthiouracil is elegantly targeted. These drugs function by inhibiting the enzyme thyroid peroxidase (TPO).[6][7] TPO is the central catalyst in thyroid hormone synthesis, responsible for oxidizing iodide ions (I⁻) to iodine (I₂) and incorporating iodine into tyrosine residues on the thyroglobulin protein. This "iodination" process is the critical step in forming the hormone precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT).

Mercaptopyrimidines act as suicide substrates for TPO. The enzyme oxidizes the drug, which then irreversibly binds to and inactivates TPO, thereby halting the production of new thyroid hormones.[6] Propylthiouracil has a dual mechanism; it not only inhibits TPO within the thyroid gland but also blocks the peripheral conversion of the primary thyroid hormone, thyroxine (T4), into the more potent triiodothyronine (T3).[7][8] This comprehensive blockade of both hormone synthesis and activation makes it a highly effective agent, particularly in severe cases of hyperthyroidism like thyroid storm.[7]

Chapter 2: The Purine Antagonist Revolution - 6-Mercaptopurine

A Rational Approach to Chemotherapy

While the discovery of antithyroid drugs was largely serendipitous, the development of the next landmark mercaptopyrimidine was a triumph of rational drug design. In the mid-20th century, Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome company embarked on a systematic investigation of purine analogs.[9][10] Their central hypothesis was that by creating molecules that mimic natural purines (adenine and guanine), they could interfere with the nucleic acid synthesis of rapidly dividing cells, such as cancer cells and bacteria.[10][11] This pioneering work led to the synthesis of a portfolio of purine-related compounds. In 1951, their research culminated in the discovery of 6-mercaptopurine (6-MP), a purine with a sulfur atom substituted at the 6-position.[10][12]

Unraveling the Mechanism: A Pro-Drug's Deception

6-Mercaptopurine is a pro-drug; its cytotoxicity is dependent on its metabolic activation within the cell.[13] The key to its activity is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[14][15]

-

Activation: 6-MP is a substrate for HGPRT, which converts it into its ribonucleotide form, 6-thioinosine-5'-monophosphate (TIMP).[14][16] This is the primary active metabolite.

-

Inhibition of de novo Purine Synthesis: TIMP potently inhibits several key enzymes in the purine biosynthesis pathway. Crucially, it blocks the conversion of inosinic acid (IMP) into adenylic acid (AMP) and guanylic acid (GMP), the building blocks of DNA and RNA.[13][17] It also inhibits the first committed step of the pathway, catalyzed by glutamine-5-phosphoribosylpyrophosphate amidotransferase.[15][16]

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[13] This incorporation disrupts the structure and function of these nucleic acids, leading to strand breaks and triggering apoptosis (programmed cell death), particularly during the S-phase of the cell cycle.[13][17]

This multi-pronged attack on nucleic acid metabolism effectively starves rapidly proliferating cells of the components needed for replication and survival.

Clinical Triumph: A New Hope for Leukemia Patients

Following successful tests in mice, 6-MP was rapidly approved for clinical use in the 1950s for treating acute lymphoblastic leukemia (ALL), particularly in children.[9][11] The drug brought about complete remissions, a significant advancement at a time when the disease was otherwise rapidly fatal.[10][11] While not a cure on its own, 6-MP became a cornerstone of combination chemotherapy regimens that have since raised the cure rate for childhood ALL to over 80%.[11] For their profound contributions to medicine, Elion and Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.[10]

Beyond Cancer: An Immunomodulatory Role

Further research revealed that 6-MP's ability to halt cell proliferation also extended to the cells of the immune system. This recognition of its immunomodulatory properties led to its application in treating autoimmune diseases, such as Crohn's disease and ulcerative colitis, where it helps to suppress the overactive immune response responsible for chronic inflammation.[9][12]

Chapter 3: The Chemist's Toolkit - Evolution of Synthetic Methodologies

The therapeutic success of mercaptopyrimidines spurred the development of robust and scalable synthetic protocols.

Classical Condensation: Synthesis of 2-Mercaptopyrimidine

The foundational synthesis remains a valuable and illustrative method. It demonstrates the core cyclocondensation reaction that builds the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [1]

-

Step 1: Reaction Setup. In a suitable reaction vessel equipped with a stirrer and condenser, combine 1,1,3,3-tetraethoxypropane (1 mole) and thiourea (1.1 moles) in ethanol.

-

Step 2: Acid Catalysis. Add concentrated hydrochloric acid slowly to the stirred mixture. The acid catalyzes the hydrolysis of the acetal to malondialdehyde in situ and promotes the condensation reaction.

-

Step 3: Reflux. Heat the reaction mixture to reflux for several hours. During this period, the mixture will darken, and the product will begin to precipitate as a yellow crystalline solid.

-

Step 4: Isolation. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the 2-mercaptopyrimidine hydrochloride product by vacuum filtration.

-

Step 5: Purification. Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary. The free base, 2-mercaptopyrimidine, can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide to a pH of 7-8.[1]

Synthesis of Purine Analogs: 6-Mercaptopurine

The synthesis of 6-MP requires building upon a pre-formed purine ring system. A common laboratory-scale method involves the direct thionation of hypoxanthine.

Experimental Protocol: Synthesis of 6-Mercaptopurine [16]

-

Step 1: Reaction Setup. In a high-temperature reaction vessel, suspend hypoxanthine (1 mole) in an inert, high-boiling solvent such as tetralin.

-

Step 2: Thionation Agent. Add an excess of a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to the suspension.

-

Step 3: High-Temperature Reaction. Heat the mixture to a high temperature (e.g., 200 °C) and maintain it for several hours with vigorous stirring. The reaction converts the 6-oxo group of hypoxanthine into a 6-thio group.

-

Step 4: Workup and Isolation. After cooling, the crude product is isolated from the reaction mixture. This often involves careful quenching of the excess P₄S₁₀ and purification by recrystallization from a suitable solvent to yield 6-mercaptopurine.

Modern Synthetic Strategies

Modern organic chemistry has introduced more efficient methods, such as one-pot, three-component reactions, to synthesize highly substituted mercaptopyrimidine derivatives.[18] These methods often use catalysts to condense an aldehyde, a compound with an active methylene group (like malononitrile), and thiourea in a single step, providing rapid access to complex molecular architectures for screening and drug development.[18]

Chapter 4: Expanding the Therapeutic Frontier

Research into mercaptopyrimidines is far from over. The unique chemical properties of this scaffold continue to be exploited in the search for new therapeutics.

Antiviral Activity

The recent emergence of viral threats has spurred the screening of known compound libraries for new antiviral agents. A 2023 study identified a mercaptopyrimidine-based pharmacophore as a potent inhibitor of the papain-like protease (PLpro) of the SARS-CoV-2 virus.[19] PLpro is essential for viral replication, and its inhibition represents a key therapeutic strategy. The study found that the mercaptopyrimidine compound acts as a reversible covalent inhibitor, demonstrating low micromolar efficacy in vitro and inhibiting viral replication in cellular assays.[19] This highlights a promising new avenue for mercaptopyrimidine-based drug development.

Table 1: Inhibitory Activity of Mercaptopyrimidine Hits against SARS-CoV-2 PLpro

| Compound ID | IC₅₀ (μM) |

| Hit 1 | 0.8 |

| Hit 2 | 1.2 |

| Hit 5 | 1.5 |

| Hit 7 | 3.4 |

| Hit 10 | 8.5 |

| Data synthesized from dose-response assays reported in scientific literature.[19] |

Broad-Spectrum Anticancer Research

Beyond 6-MP, novel mercaptopyrimidine derivatives are being actively investigated for a wide range of cancers.[20][21][22] Their structural similarity to kinase inhibitors has prompted the synthesis of new libraries targeting signaling pathways crucial for cancer cell growth and survival.[20] Studies have shown that new 4,7-disubstituted pyrimido[4,5-d]pyrimidines and 6-amino-5-cyano-2-thiopyrimidines exhibit significant cytotoxic activity against various leukemia, lung, and melanoma cancer cell lines, often inducing apoptosis and cell cycle arrest.[20][21] This ongoing research underscores the versatility and enduring relevance of the mercaptopyrimidine scaffold in oncology.

Conclusion

The history of mercaptopyrimidines is a compelling narrative of scientific discovery, spanning from foundational organic chemistry to Nobel Prize-winning breakthroughs in medicine. The journey from the serendipitous observation of antithyroid activity to the rational design of antimetabolite cancer therapies showcases the power of chemical modification to elicit precise and powerful biological responses. Today, the mercaptopyrimidine core continues to serve as a vital pharmacophore in the development of new antiviral and anticancer agents. For drug development professionals, this history provides not only a rich source of proven therapeutic scaffolds but also a powerful lesson in how fundamental chemical understanding can be translated into life-saving medicines. The tale of the mercaptopyrimidines is a testament to the enduring synergy between chemistry and medicine, a story that continues to evolve with each new derivative synthesized and tested.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ANNIVERSARY REVIEW: Antithyroid drug therapy: 70 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. discover.nci.nih.gov [discover.nci.nih.gov]

- 11. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 12. The Thiopurine Tale: An Unexpected Journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 14. scribd.com [scribd.com]

- 15. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 17. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 18. benthamopen.com [benthamopen.com]

- 19. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

Physicochemical characteristics of 6-mercaptopyrimidin-4(1H)-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Mercaptopyrimidin-4(1H)-one

Introduction

This compound is a heterocyclic compound belonging to the thiopyrimidine family. These structures are of significant interest in medicinal and synthetic chemistry, serving as crucial components in various biologically active molecules and as versatile building blocks for more complex heterocyclic systems.[1] Pyrimidine derivatives are fundamental to life, forming the core of nucleobases like thymine, uracil, and cytosine. The introduction of a sulfur atom, as in this compound, imparts unique chemical properties and reactivity, making a thorough understanding of its physicochemical characteristics essential for its effective application in research and drug development.

This guide provides a detailed examination of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental choices and the provision of robust, field-proven protocols for characterization.

Molecular Structure and Tautomerism

A critical feature of this compound is its capacity to exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and the dominant form can be influenced by the compound's physical state (solid vs. solution) and the nature of the solvent. The primary equilibrium exists between the thione-keto form and the thiol-enol form, with several intermediates. Understanding this equilibrium is fundamental, as it dictates the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic signature.

The principal tautomeric forms include:

-

Thione-Keto form: 6-Sulfanylidene-5,6-dihydropyrimidin-4(1H)-one

-

Thiol-Keto form: 6-Sulfanylpyrimidin-4(1H)-one

-

Thione-Enol form: 6-Sulfanylidene-1,6-dihydropyrimidin-4-ol

-

Thiol-Enol form: 6-Sulfanylpyrimidin-4-ol

Caption: Tautomeric forms of this compound.

Core Physicochemical Data

The following table summarizes key physicochemical properties for pyrimidine derivatives, providing a reference framework for this compound. Data for exact analogs are used where direct information is unavailable.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂OS | [2] |

| Molecular Weight | 128.15 g/mol | Calculated |

| Appearance | Typically a powder or crystalline solid.[3] | General observation for similar compounds. |

| Melting Point | >300 °C (for the related 4-Amino-6-hydroxy-2-mercaptopyrimidine) | |

| pKa | 8.08 ± 0.25 (Predicted for a similar derivative) | [4] |

| Solubility | Soluble in alkaline solutions (e.g., 1M NaOH).[3] Sparingly soluble in water. | General property of acidic thiols/thioureas. |

Acidity and pKa Determination

The ionization constant (pKa) is a logarithmic measure of acid strength and is arguably the most critical physicochemical parameter for predicting a molecule's behavior in a biological system.[5][6] For this compound, the pKa value dictates its charge state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[7] The primary acidic protons are on the thiol/thione group and the ring nitrogens.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or base).[8] The pKa is determined from the inflection point of the resulting titration curve.[5]